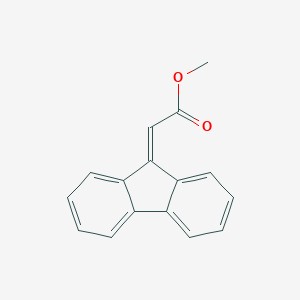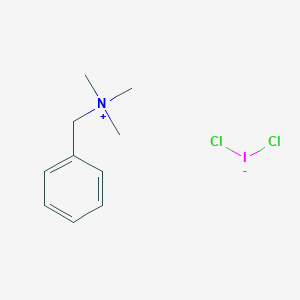
Benzyltrimethylammonium dichloroiodate
Übersicht
Beschreibung
Benzyltrimethylammonium dichloroiodate (BTMA-ICl2) is a slightly brown solid and hygroscopic . It is also known as Benzyltrimethylammonium dichloroiodide . It is used in the mechanism of oxidation .
Molecular Structure Analysis
The linear formula of Benzyltrimethylammonium dichloroiodate is C6H5CH2N(ICl2)(CH3)3 . Its molecular weight is 348.05 . The SMILES string representation is Cl[I-]Cl.CN+©Cc1ccccc1 .Chemical Reactions Analysis
Benzyltrimethylammonium dichloroiodate is used in the oxidation of benzyl alcohol . It is also used in the iodination of phenols . In the oxidation of lactic acid, mandelic acid, and ten monosubstituted mandelic acids, the reaction involves the transfer of a hydride ion to a benzyltrimethylammonium dichloroiodate–zinc dichloride complex in the rate-determining step .Physical And Chemical Properties Analysis
Benzyltrimethylammonium dichloroiodate is a solid at 20 degrees Celsius . It has a melting point of 125.0 to 128.0 degrees Celsius . It is hygroscopic and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Oxidation and Halogenation Reactions
BTMA-ICl2 is widely used as an oxidizing and halogenating agent in organic synthesis. It facilitates various oxidation reactions, including the conversion of alcohols to aldehydes or ketones. Additionally, it’s employed in halogenation reactions to introduce chlorine or iodine atoms into organic molecules, enhancing their reactivity .
Catalysis
In catalysis, BTMA-ICl2 serves as a catalyst for a range of chemical transformations. Its ability to transfer iodine or chlorine atoms makes it valuable for catalyzing reactions such as cyclizations and rearrangements, where the introduction of a halogen can significantly alter the course of the reaction .
Biomedical Research
BTMA-ICl2 has applications in biomedical research, particularly in the synthesis of antimicrobial agents and antibiotics . Its halogenating properties are utilized to modify biological molecules, potentially leading to new therapeutic compounds .
Industrial Applications
In the electronics industry, BTMA-ICl2 is used as an etchant . It helps in the etching process during the manufacture of printed circuit boards (PCBs) by removing unwanted material. In optical processes, it acts as a developer for certain types of photolithographic techniques .
Analytical Chemistry
In analytical chemistry, BTMA-ICl2 is used as a reagent for the determination of iodine value in fats and oils, which is a measure of unsaturation. It reacts with double bonds, allowing for quantification through titration .
Environmental Science
BTMA-ICl2 can be applied in environmental science for the detection of pollutants . Its reactivity with certain organic compounds makes it a potential reagent for identifying and quantifying environmental contaminants .
Wirkmechanismus
Target of Action
Benzyltrimethylammonium dichloroiodate is an organic ammonium compound It is known to be used in the determination of α-diol content in epoxy resins .
Mode of Action
It is known to be involved in the mechanism of oxidation .
Biochemical Pathways
It is known to promote an eco-compatible synthesis of fully functionalized pyrroles via isocyanide-based four-component reactions .
Pharmacokinetics
It is soluble in dmso (sparingly) and methanol (slightly) , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Benzyltrimethylammonium dichloroiodate’s action are not well-documented. It is known to cause irritation to the eyes, skin, and respiratory tract. Accidental ingestion can cause gastrointestinal irritation with nausea, vomiting, and diarrhea .
Action Environment
Benzyltrimethylammonium dichloroiodate is a slightly brown solid and hygroscopic . It is light sensitive and should be stored at 2-8°C . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Exposure to Benzyltrimethylammonium dichloroiodate can cause irritation to the eyes, skin, and respiratory tract . It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Relevant Papers
- “An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in Dmso:H2o” by Matt A. Peterson, Reuben Dass, Justin D. Singleton .
- "Iodination of Phenols by Use of Benzyltrimethylammonium Dichloroiodate(1–)" .
- "Kinetics and Mechanism of the Oxidation of Some α-Hydroxy Acids by Benzyltrimethylammonium Dichloroiodate" .
Eigenschaften
InChI |
InChI=1S/C10H16N.Cl2I/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDJNZTUDFPAHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.Cl[I-]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyltrimethylammonium dichloroiodate | |
CAS RN |
114971-52-7 | |
| Record name | Benzyltrimethylammonium dichloroiodate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114971-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanaminium, N,N,N-trimethyl-, dichloroiodate(1-) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of benzyltrimethylammonium dichloroiodate?
A1: The molecular formula of benzyltrimethylammonium dichloroiodate is C10H16Cl2IN. It has a molecular weight of 360.05 g/mol.
Q2: Is there any spectroscopic data available for BTMACI?
A2: While specific spectroscopic data isn't extensively discussed in the provided research, typical characterization techniques for similar compounds include NMR (1H and 13C), IR, and mass spectrometry. These techniques can provide information on the structure, purity, and composition of BTMACI.
Q3: Is BTMACI a stable compound?
A3: BTMACI is recognized for its stability, making it a convenient reagent for various chemical transformations. []
Q4: Under what conditions is BTMACI typically used?
A4: BTMACI is often employed in reactions carried out in solvents like dichloromethane [], methanol [], acetic acid [, , ], and tetrahydrofuran []. The choice of solvent depends on the specific reaction and desired outcome.
Q5: What is the primary application of benzyltrimethylammonium dichloroiodate in organic synthesis?
A5: BTMACI is primarily used as a reagent for the iodination of various organic compounds. [, , , , , , , , ]
Q6: What types of compounds can be iodinated using BTMACI?
A6: BTMACI effectively iodinates a wide range of substrates, including aromatic amines [, ], phenols [, ], aromatic ethers [, ], acetanilides [, ], arenes [], thiophenes [], and calix[4]arenes. []
Q7: Can BTMACI be used for other halogenation reactions besides iodination?
A7: Yes, BTMACI can also participate in chlorination and bromination reactions in the presence of appropriate co-reagents. [, , ] For instance, it facilitates the α-chlorination of aromatic acetyl derivatives. [, ]
Q8: What is the role of zinc chloride in reactions involving BTMACI?
A8: Zinc chloride often acts as a Lewis acid catalyst in reactions involving BTMACI. [, , , , , , ] It is believed to enhance the electrophilicity of the iodinating species, thereby facilitating the reaction. [, ]
Q9: Does benzyltrimethylammonium chloride influence reactions with BTMACI?
A9: The addition of benzyltrimethylammonium chloride has been observed to slightly enhance the reaction rate in some cases. [, , ]
Q10: What is the proposed reactive oxidizing species in reactions involving BTMACI and zinc chloride?
A10: The reactive oxidizing species in such reactions is postulated to be [(PhCH2Me3N)+(IZn2Cl6)-]. [, ]
Q11: Can you explain the mechanism of iodination using BTMACI?
A11: While the exact mechanism depends on the specific substrate and reaction conditions, it generally involves the electrophilic attack of the iodinating species (likely [(PhCH2Me3N)+(IZn2Cl6)-]) on the electron-rich site of the substrate, leading to the substitution of a hydrogen atom with iodine.
Q12: How does the structure of BTMACI contribute to its reactivity?
A12: The benzyltrimethylammonium cation acts as a counterion, stabilizing the reactive iodinating species. The presence of two chloro ligands on the iodine center enhances its electrophilicity, making it more reactive towards electron-rich substrates.
Q13: Are there any studies on modifying the BTMACI structure to alter its reactivity or selectivity?
A13: While the provided research focuses primarily on BTMACI itself, structural modifications of similar quaternary ammonium polyhalides are known to influence their reactivity and selectivity. Further research exploring variations in the benzyl or quaternary ammonium moiety of BTMACI could reveal interesting insights into structure-activity relationships.
Q14: Are there any applications of BTMACI beyond halogenation reactions?
A14: BTMACI has shown promise in the multi-component synthesis of 6-bromoquinolines and 6-iodoquinolines. [] Furthermore, it acts as a catalyst in the four-component synthesis of fully functionalized pyrroles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)

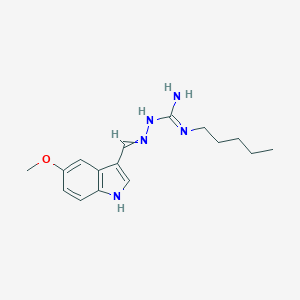

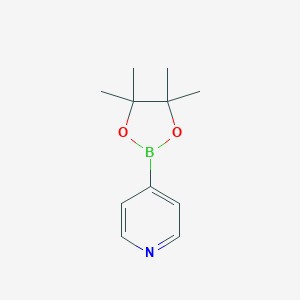




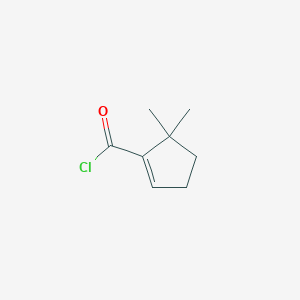
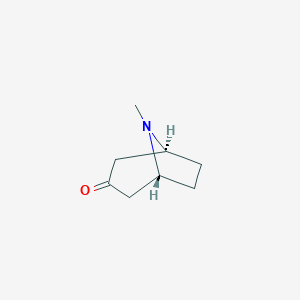

![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)
